molecular formula C15H12N4O2 B035095 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide CAS No. 106882-45-5

4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide

Cat. No.: B035095
CAS No.: 106882-45-5
M. Wt: 280.28 g/mol
InChI Key: QKKQZFFBSFKXHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide is a chemical compound with the molecular formula C15H12N4O2 and a molecular weight of 280.29 g/mol . It is known for its unique structure, which includes a phthalazine ring system fused with a hydrazide group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Scientific Research Applications

4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide has several scientific research applications, including:

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm. The hazard statements associated with it are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide typically involves the reaction of phthalic anhydride with phenylhydrazine to form 3-phenylphthalhydrazide. This intermediate is then cyclized to form the desired compound . The reaction conditions often include heating the reactants in a suitable solvent, such as ethanol, under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce hydrazine derivatives. Substitution reactions can result in various substituted phthalazine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide is unique due to its specific combination of a phthalazine ring with a carbohydrazide group

Properties

IUPAC Name

4-oxo-3-phenylphthalazine-1-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O2/c16-17-14(20)13-11-8-4-5-9-12(11)15(21)19(18-13)10-6-2-1-3-7-10/h1-9H,16H2,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKKQZFFBSFKXHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00366476
Record name 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106882-45-5
Record name 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.